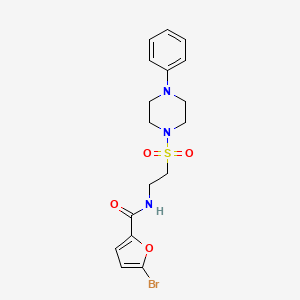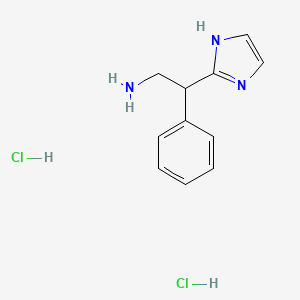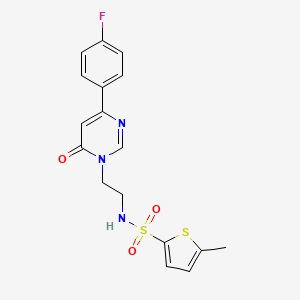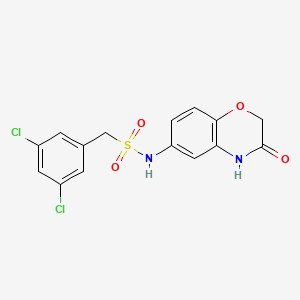
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . It is a small molecule and is considered experimental .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring substituted at the 2-position with an anilide . The average weight of the molecule is 422.703 and the monoisotopic weight is 421.019267157 . The chemical formula is C18H17BrClN3O2 .Chemical Reactions Analysis
The synthesized compounds exhibited a certain ability to inhibit BuChE, and several compounds inhibited BuChE with IC50 value less than 5µM . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities with the IC50 values of 3.42µM, 3.87µM, and 3.96µM, respectively .Scientific Research Applications
Synthesis and Medicinal Applications
Antibacterial Activities : Analogues of furan-2-carboxamides, synthesized through processes involving reactions like Suzuki-Miyaura Cross-Coupling, have demonstrated significant in vitro antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds' effectiveness, particularly against NDM-positive bacteria, highlights their potential in developing new antibacterial agents (Siddiqa et al., 2022).
Antiprotozoal Agents : Studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections like T. b. rhodesiense and P. falciparum. This suggests a promising route for developing new antiprotozoal medications (Ismail et al., 2004).
Neuroinflammation Imaging : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, such as [11C]CPPC, serve as novel PET radiotracers. They enable the noninvasive imaging of neuroinflammation, associated with neuropsychiatric disorders, providing insights into the immune environment of central nervous system malignancies and monitoring immunotherapy effects (Horti et al., 2019).
Material Science and Chemistry
Synthetic Methodologies : Research into the synthesis of functionalized furan-2-carboxamides involves innovative approaches like the Suzuki-Miyaura Cross-Coupling, indicating their utility in creating new materials and compounds with tailored properties for various applications (Siddiqa et al., 2022).
Catalysis and Chemical Transformations : The exploration of sulfonated graphene oxide as a catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels underscores the role of furan derivatives in sustainable chemistry and biofuel production. This highlights the potential of such compounds in catalyzing environmentally friendly chemical transformations (Antunes et al., 2014).
properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c18-16-7-6-15(25-16)17(22)19-8-13-26(23,24)21-11-9-20(10-12-21)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZKHJYTGBYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2427921.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)
![3-(2-chlorophenyl)-5-[(E)-2-(3,5-dichloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2427927.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2427930.png)
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)
![1-Cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2427935.png)
![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)
